(3-acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,5-dimethoxybenzoate
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Overview
Description
(3-acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,5-dimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,5-dimethoxybenzoate typically involves multi-step organic reactions. The initial step often includes the formation of the quinoxaline core, followed by functional group modifications to introduce the acetyl, methoxy, and oxido groups. Common reagents used in these reactions include acetic anhydride, methanol, and oxidizing agents such as hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxido group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
(3-acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,5-dimethoxybenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- 6-Methoxy-3,4-dihydro-1H-isoquinoline compounds
- Quinoxaline-3-carbonyl compounds
Uniqueness
(3-acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,5-dimethoxybenzoate is unique due to its specific combination of functional groups and its quinoxaline core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
861652-39-3 |
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Molecular Formula |
C21H20N2O7 |
Molecular Weight |
412.4g/mol |
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 3,5-dimethoxybenzoate |
InChI |
InChI=1S/C21H20N2O7/c1-12(24)20-18(22-17-6-5-14(27-2)10-19(17)23(20)26)11-30-21(25)13-7-15(28-3)9-16(8-13)29-4/h5-10H,11H2,1-4H3 |
InChI Key |
FQATZLUAZKXJQS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C3=CC(=CC(=C3)OC)OC)[O-] |
Canonical SMILES |
CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C3=CC(=CC(=C3)OC)OC)[O-] |
Origin of Product |
United States |
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